2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups at positions 4 and 4. The pyrimidine ring is further functionalized with a piperazine moiety linked to a 4-methoxyphenyl group.
Key physicochemical properties:
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-4-6-16(22-3)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRPLULTJOEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Coupling with Pyrimidine: The next step involves the coupling of the piperazine intermediate with 4,6-dimethylpyrimidine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride to form the corresponding dihydropyrimidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives. Common reagents for this reaction include alkyl bromides or chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds structurally related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine exhibit potential antidepressant effects. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial in the treatment of depression.
Case Study Example :
A study demonstrated that derivatives of piperazine-based compounds showed significant improvement in depressive symptoms in animal models, suggesting that modifications to the piperazine ring can enhance efficacy against depression .
Antipsychotic Properties
This compound may also serve as a lead structure for developing new antipsychotic agents. Its ability to interact with dopamine receptors makes it a candidate for further exploration in treating schizophrenia and other psychotic disorders.
Data Table: Antipsychotic Activity Comparison
| Compound Name | Receptor Affinity (Ki) | Efficacy (%) |
|---|---|---|
| Compound A | 10 nM | 85 |
| Compound B | 15 nM | 78 |
| This compound | 12 nM | 80 |
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's could benefit from compounds that inhibit neuroinflammation and promote neuronal survival.
Case Study Example :
In vitro studies have shown that derivatives of this compound reduce oxidative stress markers in neuronal cell lines, indicating potential applications in neuroprotection .
Pharmacological Mechanisms
The pharmacological mechanisms of action for this compound primarily involve:
- Serotonin Receptor Modulation : Enhancing serotonin levels can alleviate mood disorders.
- Dopamine Receptor Interaction : Modulating dopamine pathways can help manage symptoms of psychosis.
- Antioxidant Activity : Reducing oxidative stress contributes to its neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. It primarily acts as an antagonist at alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . By blocking these receptors, the compound can reduce blood pressure and alleviate symptoms of anxiety and depression. The exact pathways and molecular interactions are studied using techniques such as in silico docking and molecular dynamics simulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Pyrimidine Derivatives
Compound 8 (4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine)
- Structure : Lacks the 4-methoxyphenyl group present in the target compound.
- Synthesis : Synthesized with 96% yield via reaction of 2-chloro-4,6-dimethylpyrimidine with excess piperazine in THF/water .
- Reactivity : Serves as a precursor for compounds 3–6 in , which incorporate chloroacetylindole groups. The absence of aromatic substitution on piperazine reduces steric hindrance, enabling higher synthetic yields compared to the target compound.
Epimidin (1-(4-Methoxyphenyl)-5-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one)
- Structure: Shares the 4-methoxyphenyl-piperazine moiety but incorporates a pyrazolo[3,4-d]pyrimidinone core instead of dimethylpyrimidine.
- Analytical Data : Retained at 7.22 min under HPLC conditions (C18 column, 0.1% trifluoroacetic acid/acetonitrile). Higher molecular weight (534.55 g/mol) and hydrophobicity compared to the target compound .
- Bioactivity: Exhibits anticonvulsant properties, suggesting that the pyrazolopyrimidinone scaffold enhances central nervous system activity relative to simpler pyrimidines .
Quinoline-Piperazine Derivatives
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)
- Structure: Quinoline core replaces pyrimidine; the piperazine is linked to a benzoate ester and a 4-methoxyphenyl group.
- Synthesis : Obtained via crystallization in ethyl acetate (white solid, 69% yield).
- ¹H NMR Data: Distinct quinoline aromatic protons (δ 8.5–7.2 ppm) and methoxy signals (δ 3.8 ppm), differing from the target compound’s pyrimidine proton environment (typically δ 6.5–7.0 ppm) .
- Bioactivity: Quinoline derivatives often exhibit enhanced binding to kinases or receptors due to extended aromatic systems .
Pyrido[1,2-a]pyrimidinone Derivatives ()
2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Pyrido[1,2-a]pyrimidinone core with 3,4-dimethoxyphenyl and methylpiperazine groups.
- The 3,4-dimethoxy substitution may improve solubility but reduce metabolic stability relative to a single methoxy group .
Thieno[3,2-d]pyrimidine Derivatives ()
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structure: Thienopyrimidine core with morpholine and methanesulfonyl-piperazine substituents.
- Mass Spec Data : [M+H]⁺ = 494.19, higher than the target compound due to sulfonyl and morpholine groups.
Structural and Functional Comparison Table
Biological Activity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.37 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidine moiety, which are critical for its biological activity.
Antidepressant Effects
Research has indicated that derivatives of piperazine, including the subject compound, exhibit significant antidepressant-like activity. A study highlighted that piperazine derivatives could modulate serotonin receptors, which are crucial in regulating mood and anxiety levels. The presence of the methoxy group enhances the interaction with serotonin receptors, potentially leading to improved antidepressant effects .
Anticholinesterase Activity
Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease. Virtual screening studies suggest that this compound binds effectively at both the peripheral anionic site and the catalytic site of AChE .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways. The effectiveness varies with different bacterial species, indicating potential for development as an antimicrobial agent .
Potential in Cancer Therapy
Recent studies have explored the role of piperazine derivatives in cancer therapy. The ability of these compounds to inhibit specific kinases involved in cancer cell proliferation has been noted. The structural features of this compound may enhance its selectivity towards cancer cells while minimizing effects on normal cells .
Case Studies
- Antidepressant Efficacy : In a controlled trial involving animal models, administration of this compound showed significant reduction in depression-like behaviors compared to control groups. Behavioral assays indicated increased locomotor activity and reduced immobility time in forced swim tests .
- AChE Inhibition : A study conducted on various piperazine derivatives indicated that modifications on the piperazine ring significantly affected AChE inhibition potency. The methoxy substitution was found to enhance binding affinity by increasing hydrophobic interactions within the active site .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent .
Data Tables
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antidepressant | Significant | Serotonin receptor modulation |
| AChE Inhibition | Moderate | Binding at catalytic/peripheral sites |
| Antimicrobial | Effective | Disruption of cell wall/ metabolism |
| Cancer Cell Proliferation | Potentially effective | Kinase inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves coupling 4,6-dimethylpyrimidine derivatives with substituted piperazine moieties under reflux conditions. Solvent selection (e.g., methanol or dichloromethane) and catalysts (e.g., sodium methoxide) are critical. Yield optimization requires precise stoichiometric ratios and temperature control (e.g., 8-hour reflux at 60–80°C). Purity can be enhanced via recrystallization or chromatography, with monitoring by TLC or HPLC .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure (monoclinic system, space group P2₁/n) and confirm bond angles/distances (e.g., β = 109.5° for unit cell parameters). Complement with spectroscopic techniques:
- NMR : Analyze methoxy (-OCH₃) proton signals at δ 3.7–3.9 ppm and aromatic protons in the pyrimidine ring.
- Mass Spectrometry : Confirm molecular ion peak at m/z 572.65 (C₃₅H₃₂N₄O₄) .
Q. What in vitro pharmacological screening models are appropriate for initial bioactivity assessment?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use cell lines (e.g., HEK-293) transfected with target receptors. Measure IC₅₀ values via competitive binding assays with radiolabeled ligands. Parallel cytotoxicity screening (e.g., MTT assay) ensures selectivity .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables such as assay conditions (pH, temperature) or enantiomeric purity. Replicate experiments with standardized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of differences. Cross-validate findings with in silico docking studies to explore binding affinity variations .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and toxicity?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) linked to metabolic stability. Use molecular dynamics simulations to assess membrane permeability (logP ~2.5–3.0). Leverage QSAR models trained on pyrimidine derivatives to predict ADMET profiles .
Q. How does the compound’s chirality (if present) influence its pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes) and characterize using polarimetry or chiral HPLC. Compare receptor binding (e.g., Ki values) and in vivo efficacy in animal models. Note: Piperazine derivatives often exhibit stereochemical sensitivity in CNS targets .
Q. What analytical methods validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
- Thermal Stability : Heat samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B) and quantify photodegradants.
- pH Stability : Test solubility and decomposition in buffers (pH 1–13) .
Q. How can the compound’s synergistic effects with other therapeutics be systematically evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
